
4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that contains a furan ring, a thiazole ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chloro-2-nitrophenyl)furfural: This compound shares the nitrophenyl and furan moieties but lacks the thiazole ring.
2-Furancarboxaldehyde, 5-(4-chloro-2-nitrophenyl): Another similar compound with a furan and nitrophenyl group but different functional groups.
Uniqueness
4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the presence of both the thiazole and furan rings, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H8ClN3O3S |
|---|---|
Poids moléculaire |
321.74 g/mol |
Nom IUPAC |
4-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H8ClN3O3S/c14-7-1-2-8(10(5-7)17(18)19)11-3-4-12(20-11)9-6-21-13(15)16-9/h1-6H,(H2,15,16) |
Clé InChI |
NNWUNWFSNMJBOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763422.png)
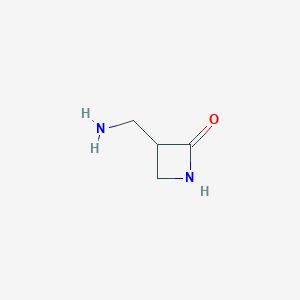
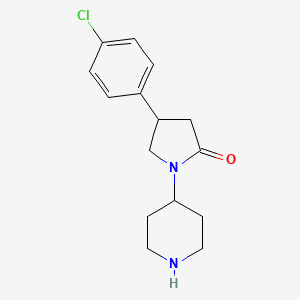
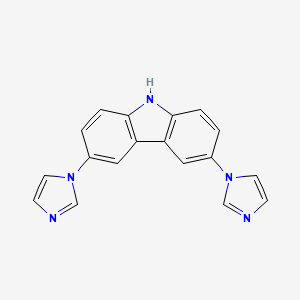


![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)
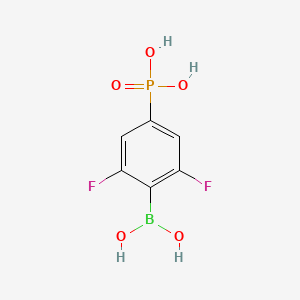
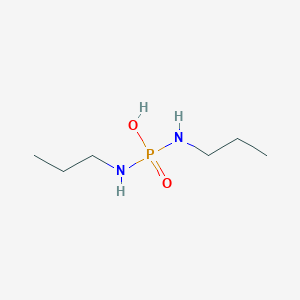

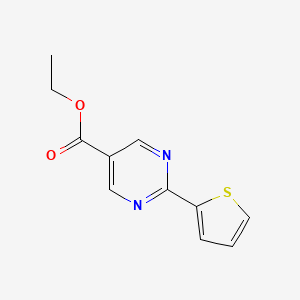
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
